N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
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Overview
Description
N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their wide-ranging biological activities and are found in various natural compounds and synthetic drugs
Preparation Methods
The synthesis of N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the use of azobisisobutyronitrile (AIBN) as a catalyst, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This reaction yields the corresponding indole derivative, which can then be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the indole nitrogen or the acetamide group, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Scientific Research Applications
N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide involves its interaction with cellular components. In cancer cells, it has been shown to enter via polyamine transporters localized in lysosomes, leading to autophagy and apoptosis . The compound’s ability to target lysosomes and induce cell death makes it a promising candidate for anti-cancer therapies.
Comparison with Similar Compounds
N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can be compared with other indole derivatives such as:
Benzo[cd]indol-2(1H)-ones: These compounds also exhibit anti-cancer properties and are used in similar research applications.
Indole-3-carbinol: Known for its anti-cancer and anti-inflammatory properties, it is another indole derivative with significant biological activity.
Tryptophan: An essential amino acid and indole derivative, it plays a crucial role in protein synthesis and various metabolic pathways.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with cellular components, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-methylpropyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11(2)9-18-15(20)10-19-14-8-4-6-12-5-3-7-13(16(12)14)17(19)21/h3-8,11H,9-10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLUFEGMMWYSQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN1C2=CC=CC3=C2C(=CC=C3)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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